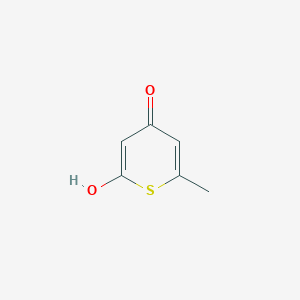

2H-Thiopyran-2-one, 4-hydroxy-6-methyl-

Description

Nomenclature and Structural Context

2H-Thiopyran-2-one, 4-hydroxy-6-methyl- belongs to the family of thiopyrans, which are six-membered heterocyclic compounds containing one sulfur atom within the ring. wikipedia.orgrsc.org The name itself provides a systematic description of its structure:

Thiopyran : A six-membered ring containing five carbon atoms and one sulfur atom. wikipedia.org

2H- : Indicates the position of the saturated carbon atom (bearing a hydrogen) in the parent thiopyran ring, which allows for the presence of a carbonyl group.

-2-one : Specifies a ketone functional group at the C2 position of the ring.

4-hydroxy- : A hydroxyl (-OH) group is substituted at the C4 position.

6-methyl- : A methyl (-CH3) group is attached to the C6 position.

This compound is the direct sulfur analog of 4-Hydroxy-6-methyl-2H-pyran-2-one, where the ring heteroatom is sulfur instead of oxygen. wikipedia.org This substitution is fundamentally important, as the differences in electronegativity, atomic size, and bonding capabilities between sulfur and oxygen lead to distinct chemical and physical properties.

Table 1: Chemical Identifiers for 2H-Thiopyran-2-one, 4-hydroxy-6-methyl-

| Identifier | Value |

|---|---|

| IUPAC Name | 4-hydroxy-6-methyl-2H-thiopyran-2-one |

| Molecular Formula | C6H6O2S nih.gov |

| PubChem CID | 12303527 nih.gov |

Significance of the 2H-Thiopyran-2-one Scaffold in Chemical Sciences

The 2H-thiopyran-2-one scaffold, and the broader class of thiopyrans, are of considerable interest in chemical sciences, particularly in medicinal chemistry. Heterocyclic compounds containing sulfur are integral to numerous natural products and pharmaceutical agents. rsc.org The thiopyran nucleus has been explored for a wide range of potential therapeutic applications, with derivatives exhibiting antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. rsc.org

The incorporation of the sulfur atom can influence a molecule's metabolic stability, lipophilicity, and ability to interact with biological targets compared to its oxygen-containing counterparts. Research into fused thiopyran systems, such as thiopyrano[2,3-d]thiazoles, highlights their utility as scaffolds for developing new biologically active agents. nih.gov The strategic combination of different heterocyclic pharmacophores, like the thiopyran and thiazole (B1198619) rings, into a single condensed system is a recognized approach in the design of novel drug-like molecules. nih.gov

Comparative Analysis with Analogous Pyranone Systems (e.g., 4-Hydroxy-6-methyl-2H-pyran-2-one)

The most direct analog for comparison is 4-Hydroxy-6-methyl-2H-pyran-2-one, also widely known by its common name, triacetic acid lactone. nih.govmdpi.com This compound is a well-studied member of the 2-pyrone family and serves as an important building block in organic synthesis. mdpi.com

Structurally, the only difference is the heteroatom in the six-membered ring (Sulfur vs. Oxygen). This single atomic substitution, however, leads to significant differences:

Reactivity: The pyranone scaffold is a key precursor for a vast number of other heterocyclic systems through ring-opening and rearrangement reactions. researchgate.net While thiopyranones also undergo various chemical transformations, their reactivity patterns can differ. For instance, theoretical studies on the reactivity of 2H-pyran-2-one and 2H-thiopyran-2-one in cycloaddition reactions have shown differences in their behavior, highlighting the influence of the heteroatom. researchgate.net

Biological and Physical Properties: 4-Hydroxy-6-methyl-2H-pyran-2-one is a naturally occurring polyketide and is considered a platform molecule that can be sustainably produced from carbohydrates. mdpi.com It and its derivatives have been investigated for various biological activities, including antimicrobial and antitumor properties. biosynth.comfrontiersin.org Thiopyranones have similarly been explored as inhibitors of enzymes like DNA-dependent protein kinase, demonstrating their own potential in cancer research.

Table 2: Comparison of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- and its Pyranone Analog

| Property | 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- | 4-Hydroxy-6-methyl-2H-pyran-2-one |

|---|---|---|

| Molecular Formula | C6H6O2S nih.gov | C6H6O3 nih.gov |

| Molecular Weight | 142.18 g/mol | 126.11 g/mol nih.gov |

| Common Name | - | Triacetic acid lactone, Triacetate lactone nih.gov |

| CAS Number | 100174-63-2 | 675-10-5 nih.gov |

| General Class | Thiopyranone | Pyranone (or Pyrone) nih.gov |

Overview of Research Trajectories and Key Areas of Investigation

Academic research involving the 2H-thiopyran-2-one scaffold and its derivatives generally follows several key trajectories:

Synthesis and Methodology: A primary area of focus is the development of efficient and selective synthetic routes to access thiopyranone structures. This includes creating novel methods for constructing the heterocyclic ring and for functionalizing existing thiopyranone cores.

Medicinal Chemistry and Drug Discovery: A significant portion of research is dedicated to exploring the pharmacological potential of thiopyranones. This involves synthesizing libraries of derivatives and screening them for various biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects. rsc.orgencyclopedia.pub The goal is to identify lead compounds that can be further developed into therapeutic agents.

Chemical Reactivity and Applications in Synthesis: Researchers investigate the fundamental chemical reactivity of the thiopyranone ring system. Understanding how these molecules behave in different chemical reactions (e.g., cycloadditions, nucleophilic additions) allows for their use as versatile building blocks for the construction of more complex molecular architectures. researchgate.netresearchgate.net

Computational and Theoretical Studies: Computational chemistry is employed to understand the electronic structure, stability, and reactivity of thiopyranones. researchgate.netmdpi.com These theoretical studies can predict reaction outcomes, explain observed biological activities, and guide the design of new molecules with desired properties. mdpi.com

Structure

3D Structure

Properties

CAS No. |

58035-27-1 |

|---|---|

Molecular Formula |

C6H6O2S |

Molecular Weight |

142.18 g/mol |

IUPAC Name |

2-hydroxy-6-methylthiopyran-4-one |

InChI |

InChI=1S/C6H6O2S/c1-4-2-5(7)3-6(8)9-4/h2-3,8H,1H3 |

InChI Key |

USIIJTFKQCCPOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C=C(S1)O |

Origin of Product |

United States |

Synthetic Methodologies and Pathways to 2h Thiopyran 2 One, 4 Hydroxy 6 Methyl and Its Derivatives

De Novo Synthesis of the 2H-Thiopyran-2-one Ring System

The creation of the 2H-thiopyran-2-one skeleton, particularly the 4-hydroxy-6-methyl substituted variant, can be achieved through several foundational approaches. These methods often involve either the conversion of a pre-existing oxygen-containing heterocycle or the construction of the ring from acyclic precursors.

Sulfurization Reactions Utilizing Pyranone Precursors (e.g., 4-Hydroxy-6-methyl-2H-pyran-2-one)

A primary and direct route to 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- involves the sulfurization of its readily available oxygen analogue, 4-Hydroxy-6-methyl-2H-pyran-2-one (also known as triacetic acid lactone). This process, known as thionation, specifically targets the exchange of oxygen atoms within the pyranone ring and its carbonyl group for sulfur atoms. This transformation is a key step in heterocyclic atom exchange chemistry. The reaction effectively converts the lactone functionality into a thiolactone and can also thionate the exocyclic carbonyl group, depending on the reagents and conditions employed.

Condensation Reactions and Cyclization Approaches

De novo synthesis of the thiopyran ring can be accomplished through various condensation and cyclization strategies that build the heterocyclic system from simpler, non-cyclic starting materials. One prominent method is the thia-Diels-Alder reaction, a type of [4+2] cycloaddition. nih.gov In this approach, a sulfur-containing dienophile (such as a thioaldehyde or thioketone) reacts with a 1,3-diene to form the six-membered thiopyran ring. nih.govd-nb.info The specific substituents, like the 4-hydroxy and 6-methyl groups, would need to be incorporated into the diene and/or dienophile precursors to yield the target molecule.

Alternative pathways can involve condensation reactions, such as the Knoevenagel condensation, to construct a key intermediate that subsequently undergoes an intramolecular cyclization to form the thiopyranone ring. nih.gov These multistep sequences offer flexibility in introducing various functional groups onto the final heterocyclic scaffold.

Application of Lawesson's Reagent in Oxygen-to-Sulfur Exchange Methodologies

Lawesson's reagent, (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), is a premier thionating agent widely used for the conversion of carbonyl compounds, including ketones, esters, and lactones, into their corresponding thiocarbonyl analogues. researchgate.netorganic-chemistry.org Its application is central to the sulfurization of pyranone precursors mentioned previously. rsc.org

The reaction mechanism involves the initial formation of a more reactive dithiophosphine ylide from Lawesson's reagent in solution. organic-chemistry.org This species then reacts with the carbonyl oxygen of the pyranone to form a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate, which results in the formation of a very stable phosphorus-oxygen double bond, leaving the desired thiocarbonyl group in its place. organic-chemistry.org This method is valued for its efficiency and often allows for one-pot syntheses under relatively mild conditions compared to other thionating agents like phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgrsc.org

Table 1: Overview of Lawesson's Reagent Applications

| Feature | Description |

|---|---|

| Reagent | Lawesson's Reagent |

| Function | Thionation (Oxygen-to-Sulfur Exchange) |

| Substrates | Ketones, Esters, Amides, Lactones (e.g., Pyranones) |

| Key Intermediate | Thiaoxaphosphetane |

| Driving Force | Formation of a stable P=O bond |

| Advantages | Mild conditions, high yields, convenient one-pot synthesis |

Derivatization Strategies and Functional Group Transformations

Once the 4-hydroxy-6-methyl-2H-thiopyran-2-one ring is synthesized, its chemical reactivity can be exploited to introduce new functional groups and create a variety of derivatives. The electronic nature of the ring, influenced by the sulfur heteroatom, the conjugated system, and the substituent groups, dictates its behavior in further chemical transformations.

Electrophilic Substitution at the C-3 Position of the Thiopyranone Ring

The aromatic character of the analogous 2H-pyran-2-one ring suggests that electrophilic substitution reactions are a viable pathway for functionalization. clockss.org In 2H-pyran-2-ones, reactions such as nitration, halogenation, and sulfonation typically occur at the C-3 and C-5 positions, which are activated by the ring oxygen. clockss.org By analogy, the 2H-thiopyran-2-one ring is expected to undergo similar electrophilic substitution reactions. The C-3 position, being adjacent to the electron-withdrawing carbonyl group at C-2 and part of an enol-like system with the 4-hydroxy group, is a probable site for attack by electrophiles. The precise regioselectivity would be influenced by the directing effects of the sulfur atom, the methyl group at C-6, and the hydroxyl group at C-4.

Nucleophilic Attack and Addition Reactions

The 2H-thiopyran-2-one ring system possesses multiple electrophilic centers that are susceptible to nucleophilic attack. Drawing parallels from the well-documented reactivity of 2H-pyran-2-ones, nucleophiles can target several positions. clockss.orgresearchgate.net

The potential sites for nucleophilic attack include:

The C-2 position: The carbonyl carbon of the thiolactone is a classic electrophilic site. Attack by strong nucleophiles can lead to the opening of the heterocyclic ring.

The C-4 and C-6 positions: These positions are part of a conjugated system and are susceptible to Michael-type (1,4- and 1,6-) addition reactions. The presence of the 4-hydroxy group may modulate reactivity at this site.

These reactions can lead to either the addition of the nucleophile to the ring or, in many cases, a ring-opening and rearrangement sequence to form different heterocyclic or carbocyclic structures. clockss.org The specific outcome depends on the nature of the nucleophile, the solvent, and the reaction conditions.

Table 2: Potential Sites for Nucleophilic Attack

| Position | Type of Reaction | Potential Outcome |

|---|---|---|

| C-2 (Carbonyl) | Nucleophilic Acyl Addition | Ring-opening |

| C-4 | Michael-type Addition (1,4-addition) | Addition to the ring, potential rearrangement |

| C-6 | Michael-type Addition (1,6-addition) | Addition to the ring, potential rearrangement |

Reactions Involving the 4-Hydroxyl and 6-Methyl Groups

The functional groups of 4-hydroxy-6-methyl-2H-thiopyran-2-one, specifically the 4-hydroxyl and 6-methyl moieties, are key sites for molecular elaboration. While studies detailing the specific reactions of the thiopyranone itself are limited, the reactivity of its oxygen analog, 4-hydroxy-6-methyl-2H-pyran-2-one (also known as triacetic acid lactone), has been well-documented and serves as a valuable predictive model for the functionalization of the thiopyranone core. beilstein-journals.orgmdpi.com

The enolic 4-hydroxyl group imparts significant acidity, making it an excellent nucleophile in various reactions. beilstein-journals.org Mild and efficient methods for O-functionalization have been developed, including the Mitsunobu reaction and oxa-Michael additions. These strategies allow for the coupling of the hydroxypyrone with a range of primary and secondary alcohols, as well as activated alkenes and alkynes, under gentle conditions that tolerate diverse functionalities. beilstein-journals.org

Key O-functionalization reactions demonstrated on the analogous 4-hydroxy-6-alkyl-2-pyrones include:

Mitsunobu Reaction: Coupling with various alcohols using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃) affords a wide array of 2-pyronyl ethers in moderate to excellent yields. This method is noted for its tolerance of different functional groups. beilstein-journals.org

Oxa-Michael Additions: The conjugate addition of the 4-hydroxyl group to electron-deficient alkenes and alkynes provides a direct route to more complex ethers. For instance, the reaction with a terminal allene (B1206475) can proceed smoothly, while additions to internal alkynes may require a catalyst such as copper(I) iodide to facilitate the reaction. beilstein-journals.org

While O-alkylation and acylation with simple alkyl or acyl halides are common, they often necessitate harsher conditions, such as heating with a base, which can lead to degradation of the sensitive pyrone ring. beilstein-journals.org The development of milder protocols like the Mitsunobu reaction represents a significant advancement in the synthesis of functionalized pyronyl and, by extension, thiopyronyl ethers. beilstein-journals.org

Information regarding reactions that directly involve the 6-methyl group is less common in the literature. Its reactivity is generally limited to that of a typical benzylic-like methyl group, which could potentially undergo condensation or oxidation reactions under specific conditions, although detailed studies are scarce.

Multicomponent Reaction (MCR) Approaches for Complex Thiopyranone Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step by combining three or more reactants. mdpi.comnih.gov The 4-hydroxy-6-methyl-2H-pyran-2-one scaffold, as an analog to the target thiopyranone, is an excellent substrate for such reactions, leveraging the reactivity of its C-3 position, which is activated by the adjacent carbonyl and enolic hydroxyl groups. mdpi.comresearchgate.netbohrium.com

A notable example is a three-component reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one, an aromatic aldehyde, and thioacetamide, catalyzed by p-toluenesulfonic acid (p-TSA). This one-pot synthesis efficiently yields N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl]thioacetamide derivatives in high yields. researchgate.net The reaction proceeds through the initial formation of an ortho-quinone methide intermediate from the pyranone and aldehyde, which is then trapped by thioacetamide. researchgate.net

Another versatile MCR is the tandem Knoevenagel-Michael protocol. The reaction of phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one demonstrates this approach. mdpi.com The process begins with a Knoevenagel condensation between phenylglyoxal and 1,3-dimethylbarbituric acid, forming a reactive adduct. This intermediate subsequently undergoes a Michael addition with the 4-hydroxy-pyranone to afford a complex hybrid molecule, 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. mdpi.com

Similarly, modified Biginelli reactions using 4-hydroxy-6-methyl-2H-pyran-2-one, aromatic aldehydes, and urea (B33335) have been studied. Depending on the reaction conditions and the order of reactant addition, these MCRs can lead to diverse products such as 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones or arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones). bohrium.com

The table below summarizes representative products from multicomponent reactions involving 4-hydroxy-6-methyl-2H-pyran-2-one.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) |

| 4-hydroxy-6-methyl-2H-pyran-2-one | Aryl Aldehyde | Thioacetamide | p-TSA | N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl]thioacetamide | High |

| 4-hydroxy-6-methyl-2H-pyran-2-one | Phenylglyoxal Hydrate | 1,3-dimethylbarbituric acid | p-TSA | 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 83% |

| 4-hydroxy-6-methyl-2H-pyran-2-one | Aryl Aldehyde | Urea | Acid/MW | 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones | Variable |

| 4-hydroxy-6-methyl-2H-pyran-2-one | Aryl Aldehyde | Acetonitrile | Chlorosulfonic Acid | 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones | Excellent |

Table based on data from references mdpi.comresearchgate.netbohrium.comresearchgate.net.

Cycloaddition Reactions for Building Thiopyran Derivatives

Cycloaddition reactions, particularly the hetero-Diels-Alder or [4+2] cycloaddition, are fundamental strategies for the synthesis of six-membered heterocyclic rings like thiopyrans. This approach offers a direct and often stereoselective pathway to construct the core thiopyran scaffold.

In a typical thio-Diels-Alder reaction, a thiocarbonyl compound (a thial or thioketone) acts as the dienophile, reacting with a conjugated 1,3-diene. The C=S double bond of the thiocarbonyl group participates in the pericyclic reaction to form the dihydrothiopyran ring. These reactions are crucial in forming a variety of polycyclic compounds that have medicinal applications.

Pyrone rings themselves can also participate in cycloaddition reactions. For instance, pyrones containing C6-carbonyl groups can act as efficient and selective dienophiles in formal [4+2] cycloadditions, such as sulfoxide-type annulations, allowing for the incorporation of the intact pyrone ring into more complex polycyclic systems. nih.gov This reactivity highlights the potential for 2H-thiopyran-2-one derivatives to be used as building blocks in constructing larger, annulated structures. nih.gov

Synthesis of Thiopyranone-Derived Heterocyclic Fused Systems

The thiopyranone ring is a valuable scaffold for the construction of fused heterocyclic systems, which are prominent in medicinal chemistry. nih.gov A variety of synthetic strategies have been employed to fuse other heterocyclic rings, such as indole, quinoline, pyrimidine, and benzodiazepine (B76468), onto the thiopyran core. nih.govalfred.edu

One prominent strategy involves the synthesis of thiopyrano[4,3-b] mdpi.comalfred.edubenzodiazepines. These fused systems can be prepared by reacting 1,3-dihydro-4-phenyl-(1,5)benzodiazepin-2-one with reagents like carbon disulfide or phenylisothiocyanate in the presence of active nitriles. alfred.edu This approach builds the thiopyran ring onto the existing benzodiazepine structure.

Conversely, the thiopyranone can serve as the starting point for building fused systems. For example, the reaction of 3-[1-(2-aminophenylimino)ethyl]-4-hydroxy-6-methyl-pyran-2-one with 4-hydroxybenzaldehyde (B117250) leads to the formation of a 1,5-benzodiazepine derivative, demonstrating how the pyranone (and by analogy, thiopyranone) can be a precursor to fused ring systems through condensation reactions.

Recent reviews highlight numerous methods for the fusion of a thiopyran ring with various heterocycles, covering the literature from 2013 to 2024. nih.gov These methods often utilize precursors like indoline-2-thione (B1305242) or 2-mercaptoquinoline-3-carbaldehyde (B6611392) to build complex structures such as thiopyrano[2,3-b]indoles and thiopyranoquinolines. nih.gov The development of two-step protocols, often involving an initial MCR like the Ugi-azide reaction followed by an acid-promoted cyclization, has proven effective for generating libraries of fused systems like tetrazolo-fused benzodiazepines. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of 4-hydroxy-6-methyl-2H-thiopyran-2-one would be expected to show distinct signals corresponding to each unique proton environment in the molecule. Key expected signals include:

Methyl Protons (-CH₃): A singlet in the upfield region (typically δ 2.0-2.5 ppm), corresponding to the three equivalent protons of the methyl group at the C6 position.

Olefinic Protons (-CH=): The protons on the C3 and C5 positions of the thiopyran ring would appear as distinct signals in the downfield region (typically δ 5.5-7.5 ppm). Their multiplicity would depend on their coupling with each other. A doublet for each is expected if they exhibit vicinal coupling.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature (typically ranging from δ 4.0-8.0 ppm or even broader). This signal may exchange with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for 2H-Thiopyran-2-one, 4-hydroxy-6-methyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH ₃ (at C6) | 2.0 - 2.5 | Singlet (s) |

| -OH (at C4) | 4.0 - 8.0 | Broad Singlet (br s) |

| =CH - (at C3) | 5.8 - 6.5 | Doublet (d) |

| =CH - (at C5) | 6.0 - 7.0 | Doublet (d) |

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides a map of the carbon skeleton. For 4-hydroxy-6-methyl-2H-thiopyran-2-one, six distinct signals would be anticipated, corresponding to the six carbon atoms in unique electronic environments.

Carbonyl Carbon (C=O): The C2 carbon, part of the α,β-unsaturated lactone (thioester) system, would be the most downfield signal, expected in the range of δ 160-175 ppm.

Olefinic Carbons (C=C): The C3, C4, C5, and C6 carbons would appear in the δ 100-160 ppm region. The C4 carbon, bearing the hydroxyl group, would be shifted further downfield compared to the other olefinic carbons.

Methyl Carbon (-CH₃): The C7 methyl carbon attached to C6 would appear at the most upfield position, typically in the δ 15-25 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2H-Thiopyran-2-one, 4-hydroxy-6-methyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C 2 (C=O) | 160 - 175 |

| C 4 (C-OH) | 150 - 165 |

| C 6 (C-CH₃) | 140 - 155 |

| C 3 | 100 - 115 |

| C 5 | 110 - 125 |

| -C H₃ | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. A key correlation would be expected between the H3 and H5 protons across the sulfur atom, confirming their positions within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals for the methyl, C3, and C5 positions to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (like C2, C4, and C6) and piecing together the molecular fragments. For instance, correlations from the methyl protons to C6 and C5 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. Correlations might be observed between the methyl protons and the H5 proton, depending on the preferred conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the compound.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra would display characteristic absorption bands for the key functional groups present in the molecule.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.

C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹. The conjugation and the thioester nature would shift this frequency lower than that of a typical saturated ester.

C=C Stretch: One or more medium-intensity bands in the 1550-1650 cm⁻¹ region, corresponding to the double bonds within the thiopyran ring.

C-H Stretch: Signals just above 3000 cm⁻¹ for the sp² C-H bonds and just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl group.

C-S Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Table 3: Predicted Characteristic IR/Raman Frequencies for 2H-Thiopyran-2-one, 4-hydroxy-6-methyl-

| Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| C-H stretch (sp²) | 3000 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

| C=O stretch (thioester) | 1650 - 1700 | Strong |

| C=C stretch (ring) | 1550 - 1650 | Medium |

| C-S stretch | 600 - 800 | Weak-Medium |

Analysis of Intramolecular Hydrogen Bonding

The presence of a hydroxyl group at C4 and a carbonyl group at C2 creates the potential for intramolecular hydrogen bonding. This interaction can be studied using vibrational spectroscopy.

The formation of an intramolecular hydrogen bond between the 4-hydroxy group and the 2-carbonyl oxygen would be expected to cause:

A broadening and red-shifting (shift to lower frequency) of the O-H stretching band in the IR spectrum compared to a free, non-bonded hydroxyl group.

A slight red-shift of the C=O stretching frequency, as the hydrogen bond weakens the carbonyl double bond.

The extent of these shifts provides qualitative information about the strength of the hydrogen bond. Computational studies could further complement experimental findings by calculating bond energies and geometries.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elucidating the structure of 4-hydroxy-6-methyl-2H-thiopyran-2-one. The molecular formula of the compound is C₆H₆O₂S, giving it a theoretical monoisotopic mass of approximately 142.009 Da. In electron ionization (EI) mass spectrometry, this would correspond to the molecular ion peak (M•+).

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments, and the pattern provides a veritable fingerprint of the molecular structure. The energetically unstable molecular ion will break apart into smaller, more stable pieces. researchgate.net For 4-hydroxy-6-methyl-2H-thiopyran-2-one, several key fragmentation pathways can be predicted based on its functional groups, which include a thioester, a ketone, and a conjugated system.

Key predictable fragmentation patterns include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones and esters. libretexts.org This could lead to the loss of a methyl radical (•CH₃, 15 Da) from the 6-position or the loss of carbon monoxide (CO, 28 Da) from the lactone ring.

Ring Cleavage: The thiopyran ring itself can undergo fragmentation. A retro-Diels-Alder reaction, while more common in cyclohexene (B86901) systems, could potentially occur, leading to the cleavage of the heterocyclic ring into smaller charged and neutral fragments.

Loss of Hydroxyl Group: While less common without derivatization, the loss of the hydroxyl group (•OH, 17 Da) or water (H₂O, 18 Da) could also be observed, particularly under certain ionization conditions. libretexts.org

The resulting mass spectrum would be a collection of peaks representing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The relative intensity of these peaks offers insight into the stability of the corresponding ions.

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Lost Fragment | Notes |

|---|---|---|---|

| 142 | - | - | Molecular Ion (M•+) |

| 127 | Methyl Radical (•CH₃) | CH₃ | Loss of the methyl group at the C6 position. |

| 114 | Carbon Monoxide (CO) | CO | Decarbonylation of the thiopyranone ring. |

| 99 | Carbon Monoxide (CO) + Methyl Radical (•CH₃) | CO + CH₃ | Sequential loss of CO and a methyl group. |

| 85 | Thioethenone (H₂C=C=S) | C₂H₂S | Resulting from a ring cleavage pathway. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within a molecule. The absorption of UV or visible light by 4-hydroxy-6-methyl-2H-thiopyran-2-one excites valence electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk The structure of this compound contains a conjugated system of double bonds (a chromophore), which includes the C=C bonds, the carbonyl group (C=O), and the sulfur heteroatom.

The primary electronic transitions observable for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org Due to the extended conjugation in the thiopyranone ring, these transitions are expected to be of high intensity (large molar absorptivity, ε) and occur in the UV region. uzh.ch

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen or the sulfur atom, to a π* antibonding orbital. uzh.ch These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. shu.ac.uk

The presence of the sulfur atom, as a heteroatom in the conjugated system, is expected to influence the absorption maxima (λ_max) compared to its oxygen analogue, 4-hydroxy-6-methyl-2H-pyran-2-one. The larger size and different electronegativity of sulfur can alter the energy levels of the molecular orbitals, potentially causing a bathochromic (red) shift to longer wavelengths.

Solvatochromic Properties and Solvent Polarity Effects

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when dissolved in different solvents of varying polarity. This phenomenon arises from differential solvation of the ground and excited states of the molecule. tanta.edu.eg

For 4-hydroxy-6-methyl-2H-thiopyran-2-one, solvent polarity is expected to have a noticeable effect on its electronic transitions:

Effect on n → π* Transitions: In polar, protic solvents (e.g., ethanol, methanol), the lone pair electrons on the carbonyl oxygen can form hydrogen bonds with solvent molecules. This stabilizes the non-bonding ground state more than the excited state, increasing the energy gap for the transition. Consequently, a hypsochromic (blue) shift to a shorter wavelength is typically observed for the n → π* absorption band as solvent polarity increases. tanta.edu.eg

Effect on π → π* Transitions: The π* excited state is often more polar than the π ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap for the transition. This generally results in a bathochromic (red) shift to a longer wavelength for the π → π* absorption band with increasing solvent polarity. tanta.edu.eg

Studying the solvatochromic behavior provides valuable insights into the nature of the electronic states and the change in dipole moment of the molecule upon photoexcitation.

| Solvent | Polarity (ET(30) kcal/mol) | Transition Type | Expected λ_max (nm) | Expected Shift |

|---|---|---|---|---|

| Hexane | 30.9 | n → π | ~350 | Reference |

| π → π | ~280 | |||

| Ethanol | 51.9 | n → π | ~335 | Hypsochromic (Blue) Shift |

| π → π | ~290 | Bathochromic (Red) Shift | ||

| Water | 63.1 | n → π | ~330 | Stronger Hypsochromic Shift |

| π → π | ~295 | Stronger Bathochromic Shift |

X-ray Diffraction Analysis of Crystalline Thiopyranone Compounds and Related Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wiley.com While a specific crystal structure for 4-hydroxy-6-methyl-2H-thiopyran-2-one is not available in the surveyed literature, analysis of related crystalline 2H-thiopyran derivatives provides a strong basis for understanding its expected solid-state structure. researchgate.netnih.gov

A single-crystal X-ray diffraction study would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds (e.g., C-S, C=O, C=C, C-O) and the angles between them. This data would confirm the geometry of the thiopyranone ring and its substituents.

Ring Conformation: Determination of the planarity or conformation (e.g., boat, half-chair) of the 2H-thiopyran-2-one ring. While conjugated systems tend toward planarity, slight puckering is possible. nih.gov

Intermolecular Interactions: Elucidation of the crystal packing and the network of non-covalent interactions, such as hydrogen bonding. The 4-hydroxy group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. These interactions would play a dominant role in the crystal lattice formation. researchgate.net

Tautomeric Form: Unambiguous confirmation of the dominant tautomer in the solid state (i.e., the 4-hydroxy-2-one form versus a potential 2-hydroxy-4-one tautomer).

Studies on related structures, such as 2H-thiochromen-2-one, show that the thiopyran ring system is essentially planar. researchgate.net This technique remains indispensable for the absolute structural characterization of novel crystalline materials.

| Bond Type | Typical Length (Å) | Notes |

|---|---|---|

| C=O (carbonyl) | 1.20 - 1.23 | Standard double bond length for a carbonyl group. |

| C-S (thioether) | 1.75 - 1.82 | Typical single bond length between carbon and sulfur. |

| C=C (alkene) | 1.33 - 1.35 | Standard double bond length for a C=C bond within a ring. |

| C-O (hydroxyl) | 1.34 - 1.38 | Typical length for a C-O bond in a phenol (B47542) or enol. |

Computational Chemistry and Theoretical Investigations of 2h Thiopyran 2 One, 4 Hydroxy 6 Methyl

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

No specific studies detailing DFT calculations for the optimization of geometrical parameters, conformational analysis, analysis of frontier molecular orbitals (HOMO, LUMO), energy gaps, or the evaluation of reactivity descriptors for 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- were found.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Information regarding molecular dynamics simulations to study the dynamic behavior and interactions of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- is not available in the searched scientific literature.

Tautomerism Studies and Energetic Profiles of Tautomeric Forms

There are no specific published studies on the tautomerism and energetic profiles of the different tautomeric forms of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl-.

Prediction of Spectroscopic Data through Quantum Chemical Methods

No literature was found that specifically details the prediction of spectroscopic data (such as IR, Raman, or NMR spectra) for 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- using quantum chemical methods.

Investigation of Adsorption Mechanisms and Surface Interactions (e.g., for corrosion inhibition)

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms by which derivatives of 2H-Pyran-2-one, 4-hydroxy-6-methyl- inhibit metal corrosion. These theoretical studies complement experimental findings by providing molecular-level insights into the adsorption processes and surface interactions that lead to the formation of a protective film on metal surfaces.

Theoretical investigations focus on calculating various quantum chemical parameters that correlate with the inhibition efficiency of a molecule. These parameters help in understanding the electron-donating or accepting capabilities of the inhibitor molecule, which is crucial for its interaction with the metal surface. The primary mechanism of corrosion inhibition by these organic compounds involves adsorption onto the metal surface, which can occur through physical adsorption (physisorption) involving electrostatic interactions or chemical adsorption (chemisorption) involving charge sharing or transfer and the formation of a coordinate bond. nih.gov

Key quantum chemical descriptors calculated using DFT include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the electron-donating ability of a molecule. Higher EHOMO values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing the adsorption process and inhibition efficiency. researchgate.neteurjchem.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This indicates the ability of a molecule to accept electrons. Lower ELUMO values suggest a higher affinity for accepting electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally leads to better inhibition efficiency as the molecule can interact more readily with the metal surface. eurjchem.com

Other Parameters: Additional descriptors such as electronegativity (χ), global hardness (η), softness (σ), and the fraction of electrons transferred (ΔN) are also calculated to provide a comprehensive understanding of the inhibitor-metal interaction. eurjchem.com

Studies on various derivatives of 2H-Pyran-2-one, 4-hydroxy-6-methyl- have shown that the presence of heteroatoms (like N and O) and π-electrons in their structures facilitates their adsorption on metal surfaces. researchgate.netnih.gov For instance, a Schiff base synthesized from 3-acetyl-4-hydroxy-6-methyl-(2H)-pyran-2-one was investigated as a corrosion inhibitor for mild steel. nih.gov Computational studies, in this case, would analyze how the molecule orients itself on the steel surface to maximize interaction through its active sites (the pyran ring, hydroxyl group, and the imine group).

The adsorption of these inhibitors often follows established models like the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.net Thermodynamic parameters derived from these studies, such as the standard free energy of adsorption (ΔG°ads), indicate the spontaneity and strength of the adsorption process. A negative ΔG°ads value signifies a spontaneous adsorption process. researchgate.net

Table 1: Quantum Chemical Parameters for Pyridine (B92270) Corrosion Inhibitors (Illustrative Example of DFT Application) This table presents data for pyridine derivatives to illustrate the typical output of DFT calculations in corrosion inhibition studies, as specific data for the target pyran compound was not available in the provided search results.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (σ) (eV-1) |

| 6-(trifluoromethyl)nicotinic acid | - | - | - | - | - |

| 4-(trifluoromethyl)nicotinic acid | - | - | - | - | - |

| N-methyl-4-chloropyridine-2-carboxamide | - | - | - | - | - |

| 2-chloro-6-trifluoromethylnicotinic acid | - | - | - | - | - |

| methyl 2-aminopyridine-4-carboxylate | -0.23167 | -0.7047 | 0.1612 | 0.15107 | 12.40694 |

| Data adapted from a computational study on pyridine derivatives. eurjchem.com The study concluded that lower energy gap and hardness, along with higher softness, correlated with better corrosion inhibition. |

Molecular dynamics (MD) simulations further complement DFT by modeling the adsorption of inhibitor molecules on a metal surface in a simulated corrosive environment, providing insights into the equilibrium adsorption configuration and binding energy. researchgate.net

Pharmacophore Modeling for Ligand-Receptor Interactions (excluding specific drug design or therapeutic targets)

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a biological receptor and elicit a certain response. unina.itdovepress.com A pharmacophore model does not represent a real molecule or a specific chemical group but is an abstract concept that defines the key spatial arrangement of features necessary for molecular recognition. unina.it

For derivatives of 2H-Pyran-2-one, 4-hydroxy-6-methyl-, pharmacophore modeling can be employed to understand the structural requirements for their interaction with various biological macromolecules. The process is ligand-based, where a set of active molecules is analyzed to deduce common chemical features responsible for their activity. taylorandfrancis.comnih.gov

The key steps in developing a ligand-based pharmacophore model include:

Selection of Ligands: A diverse set of molecules with known activity towards a particular receptor is chosen.

Conformational Analysis: The possible 3D conformations of each ligand are generated to ensure that the biologically relevant shape is considered.

Feature Identification: Common chemical features are identified across the set of active ligands. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic regions (HY)

Aromatic Rings (AR)

Positively/Negatively Ionizable centers (PI/NI)

Model Generation and Validation: The identified features and their spatial relationships are combined to create a pharmacophore hypothesis. This model is then validated to assess its ability to distinguish active from inactive molecules. nih.gov

In the context of 2H-Pyran-2-one, 4-hydroxy-6-methyl- derivatives, the pyranone ring, the hydroxyl group, and the methyl group, along with other substituents, serve as potential pharmacophoric features. For example, the oxygen atoms of the carbonyl and hydroxyl groups can act as hydrogen bond acceptors, while the hydroxyl proton can be a hydrogen bond donor. The pyran ring itself can participate in hydrophobic or π-stacking interactions. nih.gov

Computational analysis of ligand-receptor interactions involves studying how these pharmacophoric features align and interact with complementary sites within a receptor's binding pocket. nih.govcore.ac.uk Understanding these interactions is crucial for explaining the basis of molecular recognition. While this process is fundamental to drug design, the focus here is on the general principles of interaction rather than the development of specific therapeutic agents.

Table 2: Common Pharmacophoric Features and Their Potential Role in Molecular Interactions

| Pharmacophoric Feature | Description | Potential Interaction Type | Example in a 2H-Pyran-2-one, 4-hydroxy-6-methyl- scaffold |

| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons that can accept a hydrogen bond. | Hydrogen Bonding | Carbonyl oxygen, hydroxyl oxygen |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom (e.g., O, N). | Hydrogen Bonding | Hydroxyl group proton |

| Hydrophobic (HY) | A non-polar group that avoids contact with water. | van der Waals, Hydrophobic | Methyl group, aromatic ring substituents |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | π-π stacking, cation-π | Benzene or other aromatic rings attached to the core |

| This table describes general pharmacophoric features and their potential representation in the specified chemical scaffold. |

Chemical Reactivity and Mechanistic Organic Chemistry

Reaction Mechanisms of Derivatization Reactions (e.g., condensation, cyclization)

No specific studies detailing the derivatization of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- through reactions like condensation or cyclization were found. The reactivity of the 2H-thiopyran-2-one core has been theoretically investigated in the context of inverse electron demand Diels–Alder (IEDDA) reactions with strained alkynes, but this does not extend to the general derivatization reactions requested. rsc.orgresearchgate.net In contrast, the oxygen analog, 4-hydroxy-6-methyl-2H-pyran-2-one, is extensively used as a building block in various condensation and cyclization reactions to form more complex heterocyclic systems. tandfonline.commdpi.com

Ring Opening and Rearrangement Pathways

There is no specific literature describing the ring-opening or rearrangement pathways of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl-. Generally, the 2H-pyran-2-one ring is known to be susceptible to nucleophilic attack at positions C-2, C-4, and C-6, which often leads to ring-opening and subsequent transformations into new carbocyclic or heterocyclic systems. clockss.org While the cyclic thioester moiety in a thiopyran-2-one would be expected to be reactive towards nucleophiles, specific pathways and mechanisms for the requested compound have not been documented.

Coordination Chemistry with Metal Ions and Complex Formation

Specific studies on the coordination chemistry of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- with metal ions are not available. However, research has been conducted on related thiopyrone isomers. For instance, 3-hydroxy-2-methyl-4-thiopyrone (thiomaltol) is a known O,S mixed-donor ligand that forms stable complexes with various transition metal ions, including cobalt(II), copper(II), and zinc(II). nih.govresearchgate.net These complexes often exhibit coordination geometries that indicate a strong trans influence from the O,S chelators. nih.govresearchgate.net The bis(thiomaltolato)zinc(II) complex, in particular, has been noted for its potential insulin-mimetic activity, which is attributed to the soft nature of the sulfur donor and the lipophilicity of the complex. nih.gov

Interactions with Various Reagents and Substrates

Information regarding the specific interactions of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- with various reagents and substrates is not present in the available literature. Research on its oxygen analog, 4-hydroxy-6-methyl-2H-pyran-2-one, shows it acts as an effective nucleophilic partner in Mitsunobu reactions and oxa-Michael additions, allowing for O-functionalization. beilstein-journals.orgnih.gov

Degradation Pathways and Stability Studies

No studies on the degradation pathways or stability of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- were identified. Research into related sulfur-containing heterocycles, such as 2H-thiopyran-2-thione sulfine (B13751562) (TTS), indicates that the thiopyran ring can be involved in redox chemistry, where the reaction product 2H-thiopyran-2-thione (TT) can be re-oxidized by biological oxidants. nih.govosti.gov However, this information pertains to a thione and a sulfine derivative, not the requested thiopyran-2-one.

Advanced Academic and Industrial Applications in Chemical Research

Role as Versatile Building Blocks in Organic Synthesis

4-Hydroxy-6-methyl-2H-pyran-2-one is a potent 1,3-dicarbonyl synthon that has been extensively investigated for its diverse applications in the construction of complex molecular architectures. rsc.org Its reactivity allows it to serve as a powerful scaffold for developing novel heterocyclic compounds through various synthetic strategies, particularly multicomponent reactions which are valued for their efficiency and atom economy. rsc.orgresearchgate.net

The pyran-2-one ring system is a cornerstone for the synthesis of a wide array of heterocyclic structures. Its derivatives are crucial precursors for generating five, six, and seven-membered rings, which can be either linked to or fused with the original pyran nucleus. researchgate.netmdpi.com The reactivity of the molecule facilitates the construction of compounds containing pyrrole, furan, thiophene, pyrazole, isoxazole, and thiazole (B1198619) moieties. researchgate.netmdpi.com

One-pot multicomponent reactions are a particularly effective strategy. For instance, a three-component reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one, an aryl aldehyde, and thioacetamide, catalyzed by p-toluenesulfonic acid, provides an efficient route to N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl]thioacetamide derivatives. rsc.org Similarly, reactions with malononitrile (B47326) and various aldehydes can yield biologically significant pyrano[4,3-b]pyrans. rsc.org

Further examples of its synthetic utility include:

Benzimidazoles: Reaction of 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones with o-phenylenediamine (B120857) under microwave irradiation leads to the formation of 3-(benzimidazoyliden-2-yl)-6-methyl-2H-pyran-2,4-(3H)-dione. researchgate.net

Thiazoles: The condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide (B42300) or thiourea (B124793) results in the formation of thiazolyl pyran-2-ones. researchgate.net

Chromeno[2,3-b]pyridines: A multicomponent reaction of salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one can be used to synthesize the 5-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-5H-chromeno[2,3-b]pyridine scaffold. nsf.gov

| Reactants | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|

| Aryl aldehydes, Thioacetamide | Thioacetamide Derivatives | rsc.org |

| Malononitrile, Aldehydes | Pyrano[4,3-b]pyrans | rsc.org |

| o-Phenylenediamine | Benzimidazoles | researchgate.net |

| Thiosemicarbazide / Thiourea | Thiazoles | researchgate.net |

4-Hydroxy-2-pyrones are fundamentally polyketide structures, making them ideal starting points for the synthesis of polyketide analogs and for studying biosynthetic pathways. biosynth.com Polyketides are a large class of natural products assembled through repeated Claisen condensations between an activated acyl starter unit (like acetyl-CoA) and extender units derived from malonyl-CoA. biosynth.com

The biosynthesis of 4-hydroxy-6-methyl-2H-pyran-2-one (Triacetic Acid Lactone) is catalyzed in nature by Type III polyketide synthases (PKSs). biosynth.com These enzymes utilize acyl-CoA precursors directly, without dependency on an acyl carrier protein (ACP). biosynth.com The process involves two condensation steps followed by an intramolecular cyclization to form the pyrone ring. biosynth.com Understanding this natural pathway allows researchers to use the compound as a bioprivileged molecule—a substance derived from renewable biological sources that can be converted into valuable chemicals. biosynth.com

Research into bacterial Type III PKSs has shown that these enzymes can produce a variety of tetraketide pyranones from fatty acyl-CoA starter units and extender units like malonyl-CoA and methylmalonyl-CoA. sigmaaldrich.com By manipulating these biosynthetic systems or using the pyrone as a starting material in chemical synthesis, novel polyketide analogs with modified structures and potentially new biological activities can be created. biosynth.comrsc.org

Applications in Materials Science (e.g., Ligand Design for Metal-Organic Frameworks or Polymerization)

The utility of 4-hydroxy-6-methyl-2H-pyran-2-one extends into materials science, where it serves as a renewable feedstock for the development of novel polymers. biosynth.com

Recent research has demonstrated the successful ring-opening polymerization (ROP) of a derivative of Triacetic Acid Lactone (TAL). rsc.orgmdpi.com In this process, TAL is converted in a two-step synthesis into a disubstituted δ-valerolactone, namely β-acetoxy-δ-methylvalerolactone. rsc.org This monomer can then undergo bulk polymerization using an organic catalyst like diphenyl phosphate. rsc.org The resulting polyester (B1180765) is an amorphous material with a glass transition temperature (Tg) of 25 °C, indicating its potential for future materials applications. rsc.org This work represents the first successful ROP of a disubstituted valerolactone derived from TAL. rsc.orgmdpi.com Additionally, TAL has been incorporated into polydiketoenamines (PDK), a class of circular plastics, to increase their working temperature, thereby expanding their range of potential applications. researchgate.net

While the multifunctional nature of the pyrone, with its hydroxyl and carbonyl groups, suggests its potential as a ligand for metal coordination, its direct use as a primary building block in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented. MOF design typically relies on rigid aromatic carboxylates or N-donor ligands to create predictable and porous structures. nih.gov The flexibility and chemical nature of the pyrone ring may present challenges for forming stable, porous frameworks compared to more conventional ligands. However, its potential for post-synthetic modification or as a component in more complex, functionalized ligands remains an area for possible exploration.

Theoretical and Experimental Contributions to Corrosion Inhibition Science

Derivatives of pyran-2-one have been investigated for their potential as corrosion inhibitors for metals like mild steel, particularly in acidic environments. mdpi.com These studies contribute significantly to the science of corrosion inhibition through both experimental validation and theoretical modeling.

The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com The adsorption process is facilitated by the presence of heteroatoms (oxygen) and π-electrons in the pyran ring, which can interact with the d-orbitals of iron atoms on the steel surface. mdpi.com

Experimental investigations employ a range of electrochemical and surface analysis techniques to quantify inhibition efficiency and understand the underlying mechanisms.

Electrochemical Techniques: Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are used to measure corrosion rates and charge transfer resistance. PDP studies of pyran derivatives often show they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.com EIS results typically demonstrate an increase in charge transfer resistance with increasing inhibitor concentration, confirming the formation of a protective film.

Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) provide visual confirmation of the protective layer, showing a smoother surface on inhibited metal compared to the pitted surface of uninhibited metal.

Theoretical studies, primarily using Quantum Chemical Calculations based on Density Functional Theory (DFT), provide insight into the molecular properties that govern inhibition efficiency. mdpi.com These calculations can identify atomic sites with high electron density (nucleophilic) and low electron density (electrophilic), which are potential centers for interaction with the charged metal surface. mdpi.com Adsorption is often described by models such as the Langmuir adsorption isotherm, which relates the concentration of the inhibitor to the degree of surface coverage. mdpi.com

| Technique/Model | Purpose | Reference |

|---|---|---|

| Potentiodynamic Polarization (PDP) | Determine corrosion current and inhibitor type (anodic/cathodic/mixed). | mdpi.com |

| Electrochemical Impedance Spectroscopy (EIS) | Measure charge transfer resistance to evaluate protective film formation. | mdpi.com |

| Scanning Electron Microscopy (SEM) | Visualize the metal surface to confirm protection against corrosion. | |

| Quantum Chemical Calculations (DFT) | Model electronic interactions between the inhibitor molecule and the metal surface. | mdpi.com |

| Langmuir Adsorption Isotherm | Describe the relationship between inhibitor concentration and surface coverage. | mdpi.com |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For 4-hydroxy-6-methyl-2H-thiopyran-2-one, future research is anticipated to focus on green chemistry principles to minimize environmental impact and enhance sustainability. Key areas of interest include:

Catalyst- and Solvent-Free Reactions: Exploring solid-state melt reactions and other catalyst- and solvent-free conditions for the synthesis and derivatization of the thiopyran-2-one ring system. researchgate.net This approach has the potential to yield high-purity products with excellent yields while significantly reducing waste. researchgate.net

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times, improve yields, and enhance the selectivity of reactions involving 4-hydroxy-6-methyl-2H-thiopyran-2-one. bohrium.com Microwave-assisted organic synthesis has been shown to be an effective green tool in the synthesis of related heterocyclic compounds. bohrium.com

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of the thiopyran-2-one core and its derivatives. Biocatalytic methods offer high selectivity and operate under mild reaction conditions, aligning perfectly with the principles of green chemistry.

A comparative look at the synthesis of related pyran derivatives shows a move towards greener methods, a trend that is expected to be mirrored in thiopyran chemistry. chemicalbook.com

Exploration of Novel Derivatization Strategies

The functional groups present in 4-hydroxy-6-methyl-2H-thiopyran-2-one, namely the hydroxyl and methyl groups, along with the reactive ring system, offer multiple sites for derivatization. Future research will likely focus on creating novel derivatives with enhanced properties.

| Derivatization Strategy | Potential Reagents/Conditions | Targeted Derivatives |

| O-Functionalization | Mitsunobu reaction, Oxa-Michael additions | 2-pyronyl ethers |

| C-3 Position Functionalization | Modified Biginelli reaction with aromatic aldehydes and urea (B33335) | Hybrid polyheterocyclic compounds |

| Cycloaddition Reactions | Thio Diels-Alder reactions with various dienophiles | Fused thiopyran systems |

| Condensation Reactions | Reaction with amines under ultrasound irradiation | 3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives |

The development of efficient routes to complex structural units based on the thiopyran-2-one scaffold is a significant challenge that warrants further investigation. beilstein-journals.org

In-depth Mechanistic Studies of Under-explored Transformations

While several reactions involving the analogous 4-hydroxy-6-methyl-2H-pyran-2-one have been studied, the mechanistic details of many transformations of its thiopyran counterpart remain to be fully elucidated. bohrium.comclockss.org Future research should aim to provide a deeper understanding of the reaction pathways involved in its synthesis and derivatization.

Key areas for mechanistic investigation include:

Tautomerism: A detailed study of the keto-enol tautomerism in different solvent environments and its influence on reactivity. bohrium.com

Ring-Opening and Rearrangement Reactions: Investigating the behavior of the thiopyran-2-one ring under nucleophilic attack, which can lead to ring-opening and the formation of new heterocyclic or carbocyclic systems. clockss.org

Stepwise vs. Concerted Mechanisms: Employing computational and experimental techniques to distinguish between stepwise and concerted mechanisms in cycloaddition reactions involving the thiopyran-2-one ring. nih.gov

Understanding these mechanisms will enable better control over reaction outcomes and the rational design of new synthetic routes.

Application of Advanced Spectroscopic and Computational Techniques for Enhanced Characterization and Prediction

The combination of advanced spectroscopic techniques and computational chemistry provides powerful tools for the characterization and prediction of the properties of 4-hydroxy-6-methyl-2H-thiopyran-2-one and its derivatives.

Spectroscopic Techniques:

Single-Crystal X-ray Diffraction (SC-XRD): To unambiguously determine the three-dimensional structure and confirm tautomeric forms. researchgate.net

High-Resolution Mass Spectrometry (HRMS): For precise mass determination and structural elucidation of novel derivatives.

Advanced NMR Techniques: Including 2D NMR (COSY, HSQC, HMBC) to fully assign proton and carbon signals and to study intermolecular interactions.

Computational Methods:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): To investigate structural, electronic, and optical properties, and to correlate theoretical calculations with experimental data. researchgate.netbookpi.org

Quantum Chemical Calculations: To model reaction mechanisms, predict reactivity sites, and understand the stability of intermediates and transition states. bohrium.com

Molecular Docking: To predict the binding affinities of derivatives with biological targets, guiding the design of new bioactive compounds. researchgate.net

The integration of these techniques will provide a comprehensive understanding of the structure-property relationships of this class of compounds. iosrjournals.org

Expanding the Scope of Coordination Chemistry and Supramolecular Assembly

The presence of heteroatoms (oxygen and sulfur) and the hydroxyl group in 4-hydroxy-6-methyl-2H-thiopyran-2-one makes it an excellent candidate for use as a ligand in coordination chemistry and for constructing supramolecular assemblies.

Future research in this area could involve:

Synthesis of Novel Metal Complexes: Exploring the coordination of 4-hydroxy-6-methyl-2H-thiopyran-2-one and its derivatives with a wide range of metal ions to create new coordination compounds with interesting magnetic, optical, and catalytic properties. scirp.orgscirp.org

Investigation of Ligand Behavior: Studying how the thiopyran-2-one scaffold acts as a ligand, including its coordination modes and the influence of substituents on the properties of the resulting metal complexes. researchgate.net

Development of Supramolecular Structures: Utilizing non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct self-assembled supramolecular architectures with potential applications in materials science and nanotechnology. researchgate.net

The ability of the analogous pyran-2-one derivatives to form stable complexes with various metal ions suggests a rich and largely unexplored area of coordination chemistry for the thiopyran-2-one counterpart. scirp.org

Q & A

Q. What are the recommended synthetic routes for 4-hydroxy-6-methyl-2H-thiopyran-2-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of thioester precursors or sulfur-containing intermediates. For example:

- Thioester Cyclization : Reacting 3-mercapto-4-hydroxy-6-methylpyran-2-one with acylating agents under acidic conditions (e.g., H₂SO₄) to form the thiopyranone ring.

- Substituent Incorporation : Methyl and hydroxyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution, with solvent polarity and temperature critical for regioselectivity .

Q. Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at moderate temps |

| Solvent | Polar aprotic (DMF) | Enhances cyclization |

| Catalyst | H₂SO₄ or PTSA | Acid strength affects reaction rate |

Q. How can spectroscopic techniques distinguish 4-hydroxy-6-methyl-2H-thiopyran-2-one from its tautomers or structural analogs?

Methodological Answer:

- NMR :

- ¹H NMR : Look for characteristic signals:

- OH proton : Broad singlet at δ 10–12 ppm (solvent-dependent).

- Methyl group : Sharp singlet at δ 2.1–2.3 ppm.

- Thiopyranone ring protons : Multiplets between δ 6.0–7.5 ppm .

- ¹³C NMR : Carbonyl (C=O) signal at ~170 ppm; thiocarbonyl (C=S) at ~200 ppm (if present).

- IR : Strong absorption bands for C=O (~1650 cm⁻¹) and OH (~3200 cm⁻¹). Compare with NIST reference spectra for validation .

Q. What are the stability considerations for 4-hydroxy-6-methyl-2H-thiopyran-2-one under varying pH and temperature?

Methodological Answer:

- pH Stability :

- Acidic conditions (pH < 3) : Protonation of hydroxyl group may lead to ring-opening.

- Basic conditions (pH > 9) : Deprotonation and potential hydrolysis of the thiopyranone ring.

- Thermal Stability :

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 4-hydroxy-6-methyl-2H-thiopyran-2-one in nucleophilic addition reactions?

Methodological Answer:

- Electron-Donating Groups (e.g., -CH₃) : Stabilize the thiopyranone ring, reducing electrophilicity at the carbonyl carbon.

- Electron-Withdrawing Groups (e.g., -OH) : Increase electrophilicity, enhancing reactivity toward nucleophiles like amines or Grignard reagents.

- Computational Studies : Density Functional Theory (DFT) can model charge distribution. For example, the hydroxyl group increases partial positive charge on C-2, favoring nucleophilic attack .

Q. What computational methods are suitable for predicting the tautomeric equilibrium of 4-hydroxy-6-methyl-2H-thiopyran-2-one?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311++G(d,p) to compare energy levels of enol-keto tautomers.

- Solvent Effects : Include implicit solvent models (e.g., PCM for water or DMSO) to assess tautomer prevalence.

- Validation : Cross-reference with experimental ¹H NMR chemical shifts (e.g., OH proton downfield shift in keto form) .

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) across studies?

Methodological Answer:

- Source Analysis : Verify purity of compounds (e.g., via HPLC in ) and experimental conditions (e.g., solvent, temperature).

- Reproducibility : Replicate measurements using standardized protocols (e.g., NIST guidelines for melting point determination ).

- Meta-Analysis : Compare data from peer-reviewed journals (e.g., PubChem ) with proprietary databases, excluding non-validated sources.

Q. What strategies mitigate sulfur-related side reactions (e.g., oxidation) during functionalization of 4-hydroxy-6-methyl-2H-thiopyran-2-one?

Methodological Answer:

- Protective Groups : Use silyl ethers (e.g., TMS-Cl) to shield the hydroxyl group during sulfur oxidation.

- Inert Atmospheres : Conduct reactions under N₂/Ar to prevent S→SO/SO₂ conversion.

- Catalytic Systems : Employ transition metals (e.g., Pd/C) to direct regioselectivity and minimize side products .

Q. How can crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in 4-hydroxy-6-methyl-2H-thiopyran-2-one derivatives?

Methodological Answer:

- X-ray Diffraction : Resolve hydrogen bonding (OH⋯O/S) and π-π stacking in crystal lattices.

- Hirshfeld Analysis : Quantify contributions of H-bonding (d₀ = 2.2–2.5 Å) and van der Waals interactions to packing efficiency.

- Case Study : Compare with tetrahydro-4H-thiopyran-4-one derivatives in to identify structural trends.

Data Contradiction Analysis

Q. Why do predicted (computational) and empirical boiling points differ for thiopyranone derivatives?

Resolution Framework :

Model Limitations : Semi-empirical methods (e.g., Joback-Reid) underestimate polarizability of sulfur atoms.

Experimental Variability : Boiling points depend on pressure calibration and sample purity (e.g., NIST data vs. vendor SDS ).

Recommendation : Use high-level ab initio methods (e.g., G4MP2) for better agreement with empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.